molecular formula C14H15NO3 B1347141 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione CAS No. 56658-35-6

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1347141
CAS No.: 56658-35-6
M. Wt: 245.27 g/mol
InChI Key: HAFOAXRAJBJRMB-UHFFFAOYSA-N
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Description

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an isoindole core and a dimethyl-oxobutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,3-dimethyl-2-oxobutanoic acid with isoindole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFOAXRAJBJRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307865
Record name 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56658-35-6
Record name 56658-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Potassium phthalimide (82.86 g, 0.447 mol) is added to a stirred solution of bromopinacolone (80.10 g, 0.447 mol) in toluene (300 ml). The-suspension is refluxed for 19 h, cooled, and then the precipitate is filtered off and discarded. The filtrate is cooled in an ice-bath and treated with petroleum ether (550 ml). The resulting precipitate is collected by filtration. The mother liquor is reduced to circa 100 ml by evaporation in vacuo, and a further quantity of precipitate which forms is collected by filtration and combined with the first crop, giving 2-(3,3-dimethyl-2-oxo-butyl)-isoindole-1,3-dione (total yield 83.5 g, 76%) as colourless crystals, m.p. 96-99° C.
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